(2-Methylcyclopentyl)methanol
Description
Significance within Cyclopentane (B165970) Chemistry
The cyclopentane ring is a prevalent structural motif in a vast array of natural products and biologically active molecules. vulcanchem.com Consequently, the synthesis and functionalization of cyclopentane derivatives are of significant interest to chemists. (2-Methylcyclopentyl)methanol serves as a fundamental example within this class of compounds, illustrating the impact of substitution on the ring's conformation and reactivity. The interplay between the methyl and hydroxymethyl substituents influences the molecule's polarity, solubility, and how it interacts with other molecules.
In the realm of medicinal chemistry, cyclopentane scaffolds are increasingly recognized for their potential in drug discovery. nih.govontosight.ai They offer a three-dimensional framework that can be strategically functionalized to interact with biological targets. nih.gov The defined stereochemistry of compounds like this compound is crucial, as different stereoisomers can exhibit vastly different biological activities. ontosight.ai For instance, the specific arrangement of functional groups on the cyclopentane ring can dictate how a molecule fits into the active site of an enzyme or a receptor. ontosight.ai
Relevance as a Versatile Synthetic Scaffold
The chemical utility of this compound lies in its bifunctional nature. The primary alcohol (hydroxymethyl group) is a versatile handle for a wide range of chemical transformations. It can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted into a leaving group for nucleophilic substitution reactions. smolecule.com These transformations allow for the introduction of diverse functionalities and the construction of more complex molecular architectures.
The cyclopentane core of this compound provides a robust and conformationally constrained backbone. This is a desirable feature in the design of new therapeutic agents, where a rigid structure can lead to higher binding affinity and selectivity for a biological target. nih.gov The synthesis of functionalized cyclopentane derivatives is an active area of research, with numerous methods being developed to control the stereochemistry of the substituents. nih.gov While specific research on this compound as a synthetic scaffold is not extensively documented in publicly available literature, its potential can be inferred from studies on analogous structures. For example, a patent for adenylyl cyclase inhibitors describes the synthesis of a derivative of this compound, highlighting its use as an intermediate in the preparation of more complex, biologically active molecules. google.com The synthesis involved the reduction of a precursor molecule using lithium aluminum hydride to yield this compound. google.com
The general strategies for synthesizing cyclopentane rings often involve cyclization reactions, such as the Pauson-Khand reaction or radical cyclizations, to construct the five-membered ring with desired functionalities. organic-chemistry.orgoregonstate.eduacs.org The preparation of substituted cyclopentanes with multiple stereocenters remains a significant challenge in synthetic chemistry, and the development of new, efficient methods is a continuous pursuit. nih.gov
Historical Context of Cyclopentanol (B49286) and Cyclopentylmethanol Research
The study of cyclopentane and its derivatives has a rich history. The parent hydrocarbon, cyclopentane, was first prepared in 1893 by the German chemist Johannes Wislicenus. Early research in the 20th century began to explore the chemistry of functionalized cyclopentanes, including cyclopentanol. For instance, the catalytic oxidation of cyclopentanol to cyclopentanone (B42830) has been a subject of investigation, with various oxidizing agents and catalytic systems being explored over the years. echemi.com
The synthesis of cyclopentanol and its derivatives has also been a focus of research, driven by the prevalence of the cyclopentane ring in natural products. Historically, methods for the construction of five-membered rings were not as well-developed as those for six-membered rings, like the Diels-Alder reaction. baranlab.org This spurred the development of novel synthetic strategies to access cyclopentanoid structures.
In more recent history, the sustainable production of cyclopentanol has garnered attention. One notable advancement is the catalytic conversion of furfural, a biomass-derived platform chemical, into cyclopentanol. This process typically involves hydrogenation and rearrangement reactions over various metal catalysts, offering a greener alternative to petroleum-based routes.
The broader class of cyclopentylmethanol compounds, including this compound, fits within this historical narrative. Their synthesis and reactions are part of the ongoing effort to understand and utilize cyclopentane-based structures in various fields of chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-methylcyclopentyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-6-3-2-4-7(6)5-8/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDHUYYBHHBWMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20501605 | |
| Record name | (2-Methylcyclopentyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73803-82-4 | |
| Record name | (2-Methylcyclopentyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methylcyclopentyl Methanol and Its Precursors
Strategies for the Construction of the 2-Methylcyclopentyl Core
The formation of the 2-methylcyclopentyl ring system is a critical first step in the synthesis of (2-methylcyclopentyl)methanol. Various strategies have been developed to achieve this, primarily involving cyclization reactions or the modification of pre-existing cyclopentane (B165970) structures.
Intramolecular cyclization reactions are a powerful tool for the construction of five-membered rings. These reactions often offer a high degree of control over the stereochemistry of the newly formed ring. One common approach involves the radical cyclization of appropriately substituted hexane (B92381) derivatives. For instance, a 5-hexenyl radical can undergo a 5-exo-trig cyclization to form a cyclopentylmethyl radical, which can then be further functionalized. The stereoselectivity of such reactions can often be influenced by the substrate's existing stereocenters or through the use of chiral auxiliaries or catalysts.
Another prominent method is the Conia-ene reaction, which involves the intramolecular ene reaction of acetylenic β-dicarbonyl compounds. This reaction can be catalyzed by various transition metals, such as palladium or nickel, and can be rendered enantioselective through the use of chiral ligands. This methodology allows for the formation of methylene (B1212753) cyclopentanes with the potential for creating all-carbon quaternary centers.
The Nazarov cyclization, an acid-catalyzed electrocyclic reaction of divinyl ketones, also provides a route to cyclopentenones, which can be subsequently reduced and functionalized to yield the desired 2-methylcyclopentyl core. The stereochemical outcome of the Nazarov cyclization can be controlled through the use of chiral Lewis acids or by substrate control.
| Cyclization Method | Catalyst/Reagent | Key Features |
| Radical Cyclization | Bu3SnH, AIBN | Forms C-C bonds under mild conditions. |
| Conia-Ene Reaction | Pd(II)/Yb(III) dual catalyst | Enantioselective formation of methylene cyclopentanes. |
| Nazarov Cyclization | Lewis Acids (e.g., FeCl3, BF3·OEt2) | Forms cyclopentenones from divinyl ketones. |
A more direct and widely used approach to the 2-methylcyclopentyl core is through the derivatization of commercially available 2-methylcyclopentanone (B130040). This ketone serves as a versatile precursor that can be readily modified to introduce the required functional groups for the synthesis of this compound. 2-Methylcyclopentanone itself can be synthesized through various methods, including the ring contraction of cyclohexene (B86901) derivatives or the cyclization of acyclic precursors.
Starting from 2-methylcyclopentanone, various transformations can be employed. For example, Wittig-type reactions can be used to introduce a carbon-carbon double bond, which can then be hydrogenated to establish the desired stereochemistry of the methyl group relative to other substituents. Alternatively, enolate chemistry can be utilized to introduce substituents at the α-position to the carbonyl group.
Installation and Transformation of the Methanol (B129727) Moiety
Once the 2-methylcyclopentyl core is established, the next crucial step is the introduction of the methanol group (-CH2OH). This is typically achieved through the reduction of a suitable functional group or through functional group interconversions.
A common strategy for the installation of the methanol moiety is the reduction of a carboxylic acid or its derivatives, such as esters or acid chlorides. For instance, 2-methylcyclopentanecarboxylic acid can be reduced to this compound. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for the reduction of carboxylic acids. libretexts.orgyoutube.com Esters, which can be formed from the corresponding carboxylic acid, can also be reduced to primary alcohols using LiAlH4 or other hydride reagents. youtube.com
The reduction of aldehydes, which can be prepared by the partial reduction of carboxylic acid derivatives, also yields primary alcohols. This two-step approach can sometimes offer better control and selectivity.
| Functional Group | Reducing Agent | Product |
| Carboxylic Acid (-COOH) | LiAlH4 | Primary Alcohol (-CH2OH) |
| Ester (-COOR) | LiAlH4 | Primary Alcohol (-CH2OH) |
| Aldehyde (-CHO) | NaBH4, LiAlH4 | Primary Alcohol (-CH2OH) |
Functional group interconversions provide alternative routes to introduce the methanol group. For example, a halogenated derivative, such as (2-methylcyclopentyl)methyl bromide, can be converted to the corresponding alcohol via nucleophilic substitution with a hydroxide (B78521) source. This approach is particularly useful when the halogenated precursor is readily accessible.
Another strategy involves the hydroboration-oxidation of a terminal alkene on the cyclopentyl ring. If a synthetic route leads to a precursor with a vinyl group, this two-step reaction sequence can install the primary alcohol with anti-Markovnikov regioselectivity.
Stereoselective Synthesis of this compound
Controlling the stereochemistry of the two stereocenters in this compound (at C1 and C2 of the cyclopentane ring) is a significant challenge in its synthesis. Various asymmetric strategies have been developed to obtain specific stereoisomers.
One approach involves the use of chiral starting materials. For example, a stereochemically defined precursor can be carried through a reaction sequence that does not affect the existing stereocenters.
Asymmetric catalysis is another powerful tool. The enantioselective reduction of 2-methylcyclopentanone using chiral catalysts, such as those based on ruthenium or rhodium with chiral phosphine (B1218219) ligands, can produce a chiral 2-methylcyclopentanol. nih.gov This alcohol can then be transformed into the target molecule while retaining its stereochemical integrity. For example, the hydroxyl group can be converted into a good leaving group, followed by nucleophilic substitution with cyanide and subsequent reduction to the amine and then conversion to the alcohol. A more direct approach would be the stereoselective alkylation of a cyclopentanone (B42830) derivative using a chiral auxiliary.
Furthermore, enzymatic resolutions can be employed to separate a racemic mixture of this compound or its precursors. Lipases are often used to selectively acylate one enantiomer of an alcohol, allowing for the separation of the acylated and unreacted enantiomers.
A plausible stereoselective synthesis could begin with the asymmetric reduction of 2-methylcyclopentanone to yield either (1R,2R)- or (1S,2S)-2-methylcyclopentanol. This chiral alcohol can then be converted to a tosylate, followed by nucleophilic substitution with sodium cyanide to introduce a nitrile group. Subsequent reduction of the nitrile with a reagent like LiAlH4 would yield the corresponding primary amine, which can then be converted to the alcohol via diazotization followed by hydrolysis, proceeding with retention of configuration if the reaction conditions are carefully controlled. Alternatively, stereoselective hydroformylation of 1-methylcyclopentene (B36725) using a chiral catalyst could directly introduce a formyl group, which can then be reduced to the methanol moiety.
Chiral Auxiliary Approaches in Cyclopentylmethanol Synthesis
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic route to guide the formation of a new chiral center. wikipedia.org After the desired stereochemistry is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a powerful tool for asymmetric synthesis.
Oxazolidinone auxiliaries, popularized by David Evans, are widely used for stereoselective alkylation and aldol (B89426) reactions. wikipedia.org In a potential synthesis of a this compound precursor, an achiral cyclopentanone could be converted to a chiral enolate by attachment to an oxazolidinone auxiliary. Subsequent alkylation with a methylating agent would proceed with high stereoselectivity, directed by the steric bulk of the auxiliary. Cleavage of the auxiliary would then yield an enantiomerically enriched 2-methylcyclopentanone, a direct precursor to the target alcohol.
Another approach involves using auxiliaries derived from natural products. For instance, D-glucose-derived chiral auxiliaries have been successfully employed in enantioselective cyclopentenone synthesis. nih.gov Similarly, auxiliaries based on compounds like pseudoephedrine are effective for the asymmetric alkylation of substrates to produce optically active carboxylic acids, which can be further transformed into the desired cyclopentyl structure. The general principle involves attaching the auxiliary to a prochiral substrate, performing a stereoselective transformation, and then cleaving the auxiliary to reveal the chiral product.
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Reaction Type | Typical Diastereoselectivity | Reference |
|---|---|---|---|
| Evans Oxazolidinones | Alkylation, Aldol Reactions | High (often >95% de) | wikipedia.org |
| Camphorsultam | Various (Diels-Alder, Alkylation) | High | wikipedia.org |
| Pseudoephedrine | Alkylation of Carboxylic Acids | High |
Asymmetric Catalysis in the Preparation of Chiral Cyclopentanols
Asymmetric catalysis offers a more atom-economical method for generating chiral molecules, where a small amount of a chiral catalyst can produce a large quantity of enantiomerically enriched product. nih.gov The preparation of chiral cyclopentanols, key intermediates for this compound, is frequently accomplished through the asymmetric reduction of prochiral cyclopentenones or cyclopentanones.
A prominent example is the Noyori asymmetric hydrogenation, which utilizes chiral ruthenium catalysts for the chemo- and enantioselective reduction of α,β-unsaturated carbonyl compounds. acs.org This method could be applied to reduce 2-methylcyclopent-2-en-1-one to (R)- or (S)-2-methylcyclopentanol with high enantioselectivity, depending on the chirality of the catalyst used. Subsequent reduction of the alcohol's corresponding carboxylic acid or ester derivative would yield the target this compound.
Rhodium-based catalysts are also highly effective. Research has shown that chiral rhodium catalysts can initiate domino sequences to produce highly substituted cyclopentanes bearing multiple stereocenters with excellent diastereo- and enantioselectivity (e.g., 99% ee). nih.gov Such complex cascades involve multiple bond-forming events, including ylide formation, sigmatropic rearrangements, and ene reactions, all controlled by a single chiral catalyst. nih.gov While more complex than a simple reduction, these methods allow for the convergent assembly of highly functionalized cyclopentane cores. nih.gov
Table 2: Asymmetric Catalytic Systems for Cyclopentane Synthesis
| Catalyst System | Reaction Type | Substrate Example | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Rh₂(DOSP)₄ / Sc(OTf)₃ | Domino Sequence | Vinyldiazoacetate + Allyl Alcohol | 99% | nih.gov |
| Chiral Rhodium / Alkene Ligand | 1,4-Addition | Cyclopentenone + Boronic Acid | High | acs.org |
| Chiral Phosphoric Acids | Friedel-Crafts Alkylation | Indoles + Nitroalkenes | High | mdpi.com |
Diastereoselective Control in Cyclopentane Ring Formation
Achieving diastereoselective control is crucial when a molecule has multiple stereocenters. This involves controlling the relative spatial arrangement of substituents during the formation of the cyclopentane ring.
One classic strategy is the stereoselective functionalization of an existing cyclopentene (B43876) ring. For example, the reaction of 3-methylcyclopentene (B105217) with N-bromosuccinimide (NBS) in water yields a mixture of bromohydrins with diastereomeric ratios ranging from 3:1 to 7:1. acs.org The stereochemical outcome is influenced by the syn- or anti-approach of the electrophile relative to the existing methyl substituent. acs.org
More sophisticated methods involve cycloaddition reactions. A palladium-catalyzed formal [3+2] cycloaddition between vinyl cyclopropanes and prochiral Michael acceptors can construct the cyclopentane ring while simultaneously setting three stereogenic centers with excellent enantio- and diastereoselectivities. nih.gov Similarly, a chiral titanium(salen) complex can catalyze a formal [3+2] cycloaddition of cyclopropyl (B3062369) ketones with alkenes to form polysubstituted cyclopentanes, constructing two C-C bonds and two contiguous stereocenters with high diastereoselectivity. organic-chemistry.org
Domino reactions initiated by rhodium carbenes have also proven exceptionally effective for creating cyclopentanes with a high degree of stereocontrol. nih.gov These reactions can generate products with four contiguous stereocenters as a single diastereomer (>97:3 dr) in high yields. nih.gov This level of control stems from a sequence of highly stereoselective steps, including rearrangements and an intramolecular carbonyl ene reaction, orchestrated within the catalytic cycle. nih.gov
Table 3: Methods for Diastereoselective Cyclopentane Synthesis
| Reaction Type | Key Reagents/Catalyst | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|
| Electrophilic Addition | NBS, H₂O on 3-methylcyclopentene | 3:1 to 7:1 | acs.org |
| Rh-Carbene Domino Sequence | Rh₂(DOSP)₄ | >97:3 | nih.gov |
| Pd-Catalyzed [3+2] Cycloaddition | Pd Catalyst, Chiral Ligand | Excellent | nih.gov |
Chemical Reactivity and Transformation Studies of 2 Methylcyclopentyl Methanol
Alcohol Functional Group Reactivity
The primary alcohol group (-CH₂OH) is the most reactive site in the (2-Methylcyclopentyl)methanol molecule under many conditions. Its reactivity is centered on the electronegative oxygen atom and the C-O and O-H bonds, allowing for transformations such as esterification and halogenation.
Esterification is a fundamental reaction of alcohols, leading to the formation of esters, which are valuable in various applications. This compound can be converted to its corresponding esters through several established methods.
One of the most common methods is the Fischer esterification , which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is a reversible equilibrium-driven process. To favor the formation of the ester product, a large excess of the alcohol or carboxylic acid is used, and the water formed during the reaction is often removed. masterorganicchemistry.com For example, the reaction of this compound with acetic acid yields (2-Methylcyclopentyl)methyl acetate. pearson.com
Transesterification is another pathway to ester derivatives. In this process, this compound reacts with a pre-existing ester in the presence of an acid or base catalyst to exchange the alcohol portion of the ester. masterorganicchemistry.com For instance, reacting this compound with methyl formate (B1220265) can produce (2-Methylcyclopentyl)methyl formate. organic-chemistry.org
For more sensitive substrates or when milder conditions are required, carboxylic acids can first be converted to more reactive derivatives like acid chlorides using reagents such as thionyl chloride (SOCl₂). commonorganicchemistry.com The resulting acid chloride reacts readily with this compound to form the ester with high yield.
| Method | Reactant | Catalyst/Reagent | Product |
|---|---|---|---|
| Fischer Esterification | Acetic Acid | H₂SO₄ (catalyst) | (2-Methylcyclopentyl)methyl acetate |
| Transesterification (Basic) | Ethyl Acetate | Sodium methoxide (B1231860) (catalyst) | (2-Methylcyclopentyl)methyl acetate |
| Via Acid Chloride | Benzoyl Chloride | Pyridine (base) | (2-Methylcyclopentyl)methyl benzoate (B1203000) |
The direct replacement of the hydroxyl (-OH) group of an alcohol is difficult because the hydroxide (B78521) ion (HO⁻) is a poor leaving group. masterorganicchemistry.com Therefore, halogenation of this compound requires the activation of the hydroxyl group to convert it into a species that can be easily displaced by a halide nucleophile.
Treatment with hydrogen halides (HX) is a direct method for this conversion. The alcohol is first protonated by the strong acid, forming an oxonium ion (R-OH₂⁺). This creates a good leaving group, water (H₂O), which is subsequently displaced by the halide ion (X⁻). masterorganicchemistry.com For a primary alcohol like this compound, this substitution typically proceeds via an Sₙ2 mechanism. masterorganicchemistry.com The reactivity of hydrogen halides follows the order HI > HBr > HCl. libretexts.org
To avoid the harsh conditions of strong acids, specific halogenating agents are often preferred for primary and secondary alcohols. libretexts.orglibretexts.org
Thionyl chloride (SOCl₂) is commonly used to convert alcohols to alkyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), which drives the reaction to completion. quora.com
Phosphorus tribromide (PBr₃) is a standard reagent for converting alcohols into alkyl bromides under milder conditions than HBr. libretexts.orgquora.com
| Halogenation Type | Reagent | Product | Mechanism Note |
|---|---|---|---|
| Chlorination | HCl (conc.) | 1-(Chloromethyl)-2-methylcyclopentane | Sₙ2 reaction on protonated alcohol |
| Chlorination | SOCl₂ | 1-(Chloromethyl)-2-methylcyclopentane | Preferred for primary alcohols |
| Bromination | PBr₃ | 1-(Bromomethyl)-2-methylcyclopentane | Good for primary and secondary alcohols |
Cyclopentane (B165970) Ring System Reactivity
The cyclopentane ring is a stable, alicyclic structure. Reactions involving the ring typically require significant energy input or the use of catalysts to break the strong carbon-carbon single bonds.
While stable, the cyclopentane ring in a related compound, methylcyclopentane (B18539) (MCP), can undergo catalytic ring-opening, a process of significant interest in the petroleum industry for improving the octane (B31449) number of gasoline. researchgate.net These studies provide insight into the potential reactivity of the this compound ring system under similar conditions.
The reaction, known as hydrogenolysis, involves the cleavage of a C-C bond in the ring and the addition of hydrogen. It is typically carried out at elevated temperatures over noble metal catalysts. The selectivity of the ring-opening—that is, which C-C bond is broken—is highly dependent on the metal catalyst used. researchgate.net The primary products from the ring-opening of the methylcyclopentane scaffold are various isomers of hexane (B92381). researchgate.net
Platinum (Pt) , Rhodium (Rh) , and Iridium (Ir) are active catalysts for this transformation. researchgate.net
Computational studies show that Rh and Ir generally have lower activation energies for C-C bond scission compared to Pt and Palladium (Pd), which aligns with experimental observations of their higher activity. researchgate.net
| Catalyst | Primary Ring-Opened Products | Reaction Type |
|---|---|---|
| Platinum (Pt) | 2-Methylpentane, 3-Methylpentane, n-Hexane | Hydrogenolysis |
| Iridium (Ir) | 2-Methylpentane, 3-Methylpentane, n-Hexane | Hydrogenolysis |
| Rhodium (Rh) | 2-Methylpentane, 3-Methylpentane, n-Hexane | Hydrogenolysis |
The formation of an olefin (alkene) from a saturated system like the 2-methylcyclopentyl structure requires an elimination reaction. This process involves the removal of two substituents from adjacent carbon atoms. To facilitate this, the hydroxyl group of a related alcohol, 2-methylcyclopentanol, must first be converted into a good leaving group, such as a halide (via halogenation) or a tosylate. The subsequent step is a base-induced elimination.
When a leaving group is present on the 2-methylcyclopentyl ring system (for example, in 1-chloro-2-methylcyclopentane), the base can abstract a proton from one of two different adjacent carbons (β-hydrogens), leading to the formation of two possible constitutional isomers of the alkene. This aspect of the reaction is known as regioselectivity. youtube.com
The outcome is generally governed by two competing principles:
Zaitsev's Rule: This rule predicts that the major product of the elimination reaction will be the more substituted, and therefore more thermodynamically stable, alkene. For the 2-methylcyclopentyl system, this corresponds to the formation of 1-methylcyclopentene (B36725) . This pathway is favored when using small, strong bases like sodium ethoxide (NaOEt). youtube.com
Hofmann's Rule: This rule applies when a sterically bulky base, such as potassium tert-butoxide (KOtBu), is used. The large size of the base makes it difficult to access the more sterically hindered proton. Instead, it preferentially abstracts the more accessible, less hindered proton, leading to the formation of the less substituted alkene as the major product. youtube.com In this case, the product would be 3-methylcyclopentene (B105217) .
| Base Used | Governing Rule | Predicted Major Product |
|---|---|---|
| Sodium Ethoxide (NaOCH₂CH₃) | Zaitsev | 1-Methylcyclopentene |
| Potassium tert-Butoxide (KOC(CH₃)₃) | Hofmann | 3-Methylcyclopentene |
Olefin Formation via Elimination Reactions
Stereochemical Outcomes of Elimination Processes
The elimination reactions of this compound, particularly dehydration, are significantly influenced by the stereochemistry of the starting material. The spatial arrangement of the methyl and hydroxymethyl groups relative to each other on the cyclopentyl ring dictates the conformational preferences of the molecule, which in turn governs the regioselectivity and stereoselectivity of the elimination process.
Typically, elimination reactions, such as the E2 mechanism, proceed most efficiently when the proton being abstracted and the leaving group are in an anti-periplanar conformation. In cyclic systems like cyclopentane, this requirement translates to a trans-diaxial arrangement of the two groups. However, the cyclopentane ring is not rigid and exists in various envelope and half-chair conformations. The substituents on the ring will preferentially occupy pseudo-equatorial positions to minimize steric strain.
In the case of derivatives of this compound (e.g., tosylates), the stereochemical outcome of an E2 elimination is highly dependent on the availability of anti-periplanar protons. For the cis-isomer, where the methyl and hydroxymethyl groups are on the same side of the ring, rotation around the C1-C(hydroxymethyl) bond can allow for the formation of a conformer where the leaving group is anti-periplanar to a proton on C2. This would lead to the formation of 1-methyl-2-methylidenecyclopentane. However, abstraction of a proton from C5 is also possible, leading to 3-methylcyclopent-1-enemethanol.
For the trans-isomer, the conformational requirements for an anti-periplanar arrangement can lead to different product distributions. The steric hindrance imposed by the methyl group can influence which proton is more accessible for abstraction by a base.
Under acidic conditions (E1 mechanism), the reaction proceeds through a carbocation intermediate. The stereochemistry of the starting alcohol is less critical in determining the product distribution, as the carbocation can undergo rearrangement. However, the initial conformation of the substrate can still influence the rate of carbocation formation.
A study on the closely related cis- and trans-2-methylcyclopentanol (B1328918) demonstrated that under E2 conditions (tosylation followed by elimination with a strong base), the two stereoisomers give different major alkene products. The tosylate of cis-2-methylcyclopentanol (B1360979) primarily forms 1-methylcyclopentene, whereas trans-2-methylcyclopentanol yields exclusively 3-methylcyclopentene. pearson.com This highlights the profound impact of stereochemistry on the regiochemical outcome of elimination reactions in substituted cyclopentyl systems.
Table 1: Predicted Product Distribution in E2 Elimination of this compound Derivatives
| Reactant Stereoisomer | Major Product | Minor Product(s) | Rationale |
| cis-(2-Methylcyclopentyl)methyl Tosylate | 1-Methyl-2-methylidenecyclopentane | 3-Methylcyclopent-1-enemethanol | Favorable anti-periplanar arrangement for proton abstraction from C2. |
| trans-(2-Methylcyclopentyl)methyl Tosylate | 3-Methylcyclopent-1-enemethanol | 1-Methyl-2-methylidenecyclopentane | Steric hindrance from the methyl group disfavors proton abstraction from C2. |
Reactions Involving Specific Stereoisomers
The distinct spatial arrangement of substituents in stereoisomers of this compound leads to unique chemical behaviors, particularly in reactions where the stereochemistry of the starting material dictates the reaction pathway and product formation.
Diastereomer-Specific Reaction Profiles
The diastereomers of this compound, namely cis-(2-Methylcyclopentyl)methanol and trans-(2-Methylcyclopentyl)methanol, exhibit different reaction profiles due to their differing steric environments and conformational preferences. These differences can manifest in reaction rates and the distribution of products.
For instance, in an oxidation reaction to form the corresponding aldehyde, the rate of reaction can be influenced by the accessibility of the hydroxyl group to the oxidizing agent. In the cis-isomer, the methyl group may partially hinder the approach of a bulky oxidizing agent, potentially leading to a slower reaction rate compared to the trans-isomer where the hydroxyl group is more exposed.
In reactions involving the formation of an ester or an ether, the steric hindrance around the hydroxyl group in the cis-isomer can again play a role in the reaction kinetics. The activation energy required for the nucleophilic attack on the carbon of the hydroxymethyl group might be higher for the cis-isomer due to non-bonded interactions with the adjacent methyl group.
Table 2: Hypothetical Diastereomer-Specific Reaction Outcomes
| Reaction | cis-(2-Methylcyclopentyl)methanol | trans-(2-Methylcyclopentyl)methanol | Key Differentiating Factor |
| Oxidation (e.g., with PCC) | Slower relative rate | Faster relative rate | Steric hindrance around the -CH₂OH group. |
| Esterification (e.g., with Acetic Anhydride) | Lower yield under kinetic control | Higher yield under kinetic control | Steric accessibility of the hydroxyl group. |
| Intramolecular Cyclization (under acidic conditions) | Potential for formation of a bicyclic ether | Different bicyclic ether or intermolecular products | Proximity and orientation of the reacting groups. |
Enantioselective Transformations
Enantioselective transformations involving this compound can be approached in two main ways: the resolution of a racemic mixture of the alcohol or the enantioselective synthesis of a specific enantiomer.
Kinetic resolution is a common method for separating enantiomers. This technique involves reacting the racemic alcohol with a chiral reagent or catalyst that preferentially reacts with one enantiomer over the other. For example, an enzyme-catalyzed acylation could selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer of the alcohol. The efficiency of the resolution is determined by the selectivity factor (E), which is a ratio of the reaction rates for the two enantiomers.
Another approach is asymmetric synthesis, where a prochiral precursor is converted to a single enantiomer of this compound using a chiral catalyst or reagent. For example, the asymmetric hydrogenation of 2-methylcyclopentanecarbaldehyde using a chiral metal catalyst could yield a specific enantiomer of the target alcohol.
The separated enantiomers of this compound can then be used as chiral building blocks in the synthesis of more complex molecules. The stereochemistry of the alcohol can direct the stereochemical outcome of subsequent reactions, a process known as substrate-controlled stereoselection.
Table 3: Examples of Enantioselective Transformations
| Transformation | Description | Expected Outcome |
| Enzymatic Kinetic Resolution | Racemic this compound is treated with an acyl donor in the presence of a lipase. | One enantiomer is selectively acylated, allowing for separation. For example, (R)-(2-Methylcyclopentyl)methanol is acylated, leaving behind (S)-(2-Methylcyclopentyl)methanol. |
| Asymmetric Reduction | 2-Methylcyclopentanecarbaldehyde is reduced using a chiral reducing agent (e.g., a CBS catalyst). | Formation of a single enantiomer of this compound with high enantiomeric excess. |
| Chiral Derivatizing Agent | Reaction of the racemic alcohol with a chiral acid chloride to form diastereomeric esters. | The resulting diastereomers can be separated by chromatography, followed by hydrolysis to yield the pure enantiomers of the alcohol. |
Stereochemical Aspects and Chiral Pool Synthesis of 2 Methylcyclopentyl Methanol Derivatives
Configurational Assignment and Stereoisomeric Characterization
Determining the precise three-dimensional structure of (2-methylcyclopentyl)methanol isomers is crucial for understanding their chemical and physical properties. This involves establishing both the relative configuration (cis/trans) of the methyl and hydroxymethyl groups and the absolute configuration (R/S) at each chiral center.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the relative stereochemistry of cyclic compounds. For cyclopentane (B165970) derivatives, the spatial relationship between substituents can be inferred from the coupling constants (J-values) between adjacent protons (³JHH) and between carbon and hydrogen nuclei (²٬³JCH).
The relative configuration of this compound isomers (cis vs. trans) can be distinguished by analyzing ¹H NMR and ¹³C NMR spectra. The magnitude of the coupling constants is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. In the cis isomer, the substituents are on the same face of the ring, leading to different average dihedral angles and thus different coupling constants compared to the trans isomer, where they are on opposite faces. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can also provide definitive proof of relative stereochemistry by identifying protons that are close in space.
| Spectroscopic Parameter | Utility in Stereochemical Assignment | Typical Observation for Cyclopentanes |
| ¹H-¹H Coupling Constants (³JHH) | Determines dihedral angles between protons on adjacent carbons, helping to differentiate cis and trans isomers. | Larger coupling constants are often observed for trans-diaxial protons, while smaller values are seen for cis and equatorial-axial relationships. |
| ¹³C-¹H Coupling Constants (²٬³JCH) | Provides information on the dihedral angle between a carbon and a proton two or three bonds away. | The magnitude of ³JCH shows a good correlation with the H-C-C-C dihedral angle, aiding in the assignment of relative stereochemistry. |
| Nuclear Overhauser Effect (NOE) | Identifies protons that are in close spatial proximity, regardless of their bonding connectivity. | A strong NOE signal between the methyl group protons and the hydroxymethyl group protons would strongly suggest a cis relationship. |
X-ray crystallography provides the most unambiguous method for determining the complete three-dimensional structure of a crystalline compound. By diffracting X-rays off a single crystal of a suitable derivative of this compound, a precise map of electron density can be generated, revealing the exact position of each atom in space.
This technique yields definitive proof of both relative and absolute stereochemistry. For chiral molecules, the use of anomalous dispersion, often requiring the presence of a heavy atom in the structure, allows for the determination of the absolute configuration (R/S) without reference to any other chiral substance. While obtaining a suitable crystal can be a challenge, the resulting structural data is considered the gold standard for stereochemical assignment. For instance, crystallographic analysis of a complex molecule containing a functionalized cyclopentylmethanol unit can confirm the conformation of the cyclopentane ring (often a slightly distorted envelope or twist conformation) and the precise orientation of its substituents nih.gov.
Chiral Synthesis from Naturally Derived Monoterpenoids
The "chiral pool" refers to the collection of inexpensive, readily available, and enantiomerically pure compounds from natural sources. Monoterpenoids, with their diverse and stereochemically rich frameworks, are exemplary starting materials for the synthesis of other chiral molecules like this compound. This approach leverages the pre-existing stereocenters of the natural product to control the stereochemistry of the synthetic target nih.govescholarship.org.
A sophisticated strategy in organic synthesis involves the use of chiral cyclopropanes as three-carbon building blocks. In the context of cyclopentane synthesis, a strategy known as a [3+2] cycloaddition can be employed, where a cyclopropane (B1198618) derivative acts as the C3 component. While a powerful method for constructing five-membered rings, the specific application of starting with a monoterpene, converting it to a chiral cyclopropane synthon, and subsequently elaborating it to the this compound skeleton is not a commonly documented pathway. The principle, however, remains a viable synthetic consideration for accessing complex cyclopentanoid structures.
More direct transformations of common monoterpenes provide well-established routes to chiral cyclopentane derivatives.
Limonene (B3431351): This abundant monoterpene possesses a cyclohexene (B86901) ring and an isopropenyl group. A key strategy to access cyclopentane structures from limonene involves oxidative cleavage of the endocyclic double bond. Ozonolysis of limonene, followed by reductive workup or further chemical transformations, can generate a keto-aldehyde intermediate. This intermediate can then undergo an intramolecular aldol (B89426) condensation to form a five-membered ring, which serves as a precursor to the this compound framework iscientific.orgmurdoch.edu.auresearchgate.net. The stereochemistry of the original limonene molecule influences the stereochemical outcome of the cyclized product.
α-Pinene: The strained bicyclic structure of α-pinene makes it prone to rearrangements under acidic conditions. While many rearrangements lead to six-membered rings like terpineol, specific conditions can promote ring contraction. Cationic rearrangement pathways can be envisioned where the four-membered ring of the pinane (B1207555) skeleton expands to a five-membered ring, leading to a cyclopentane derivative rsc.org. This approach can convert the bicyclo[3.1.1]heptane core of α-pinene into a substituted cyclopentane skeleton.
Camphor (B46023): Camphor and its derivatives are versatile chiral building blocks. The rigid bicyclo[2.2.1]heptane skeleton can be cleaved and rearranged through various reactions, such as Baeyer-Villiger oxidation or retro-aldol type fragmentations, to produce chiral cyclopentane derivatives figshare.comacs.org. For example, specific oxidative cleavage reactions can break the C1-C2 bond of camphor to yield a substituted cyclopentane carboxylic acid derivative, which can then be reduced to the corresponding this compound.
| Starting Monoterpenoid | Key Transformation Strategy | Resulting Cyclopentane Precursor |
| (+)-Limonene | Ozonolysis of endocyclic double bond, followed by intramolecular aldol condensation. | Chiral substituted cyclopentene (B43876) carboxaldehyde. |
| α-Pinene | Acid-catalyzed rearrangement involving cleavage of the cyclobutane (B1203170) ring. | Substituted cyclopentyl cation intermediate, leading to various cyclopentane derivatives. |
| (+)-Camphor | Oxidative cleavage (e.g., Baeyer-Villiger oxidation followed by hydrolysis) or fragmentation reactions. | Chiral substituted cyclopentane carboxylic acid or related derivatives. |
Diastereoselective and Enantioselective Methodologies
Beyond the chiral pool approach, modern asymmetric synthesis offers powerful methods to construct the this compound framework with high levels of stereocontrol, often by creating the chiral centers during the reaction sequence.
Diastereoselective methods aim to control the relative stereochemistry (cis/trans). A common strategy involves the diastereoselective reduction of a precursor ketone or aldehyde. For example, the reduction of 2-methylcyclopentanecarbaldehyde can yield this compound. The facial selectivity of the hydride attack on the carbonyl group can be influenced by the existing stereocenter at the 2-position. The use of bulky reducing agents may favor attack from the less hindered face, leading to a predominance of one diastereomer.
Enantioselective methodologies establish the absolute stereochemistry, often through the use of a chiral catalyst or auxiliary. An organocascade or domino reaction, for instance, can rapidly build the complex cyclopentane core from simple acyclic precursors in a single operation. Chiral isothiourea catalysts have been shown to facilitate Michael-aldol sequences to generate highly functionalized and stereochemically defined cyclopentanes nih.gov. Another powerful approach is the asymmetric hydrogenation of a prochiral cyclopentene precursor using a chiral transition metal catalyst (e.g., based on Rhodium or Ruthenium), which can set both stereocenters with high enantiomeric excess. These methods provide versatile and efficient access to specific enantiomers of this compound and its derivatives that may not be readily accessible from the chiral pool.
Application of Chiral Reducing Agents
The stereoselective reduction of a carbonyl group is a fundamental transformation in the synthesis of chiral alcohols. In the context of this compound derivatives, this typically involves the asymmetric reduction of a suitable precursor such as 2-methylcyclopentanecarbaldehyde or a 2-methylcyclopentyl ketone. Chiral reducing agents are employed to deliver a hydride ion to one face of the prochiral carbonyl group preferentially, thereby establishing the stereochemistry at the carbinol center.
A variety of chiral reducing agents have been developed and utilized for such transformations. These can be broadly classified into chirally modified metal hydrides, chiral boranes, and biocatalysts.
Chirally Modified Metal Hydrides: Reagents like lithium aluminum hydride (LAH) and sodium borohydride (B1222165) can be modified with chiral ligands, often amino alcohols or diols, to create a chiral environment around the reactive hydride. wikipedia.org These modified reagents can achieve high levels of enantioselectivity in the reduction of prochiral ketones. For instance, the use of LAH modified with a chiral amino alcohol can facilitate the reduction of a 2-methylcyclopentyl ketone to the corresponding alcohol with a specific stereochemistry.
Chiral Boranes and Oxazaborolidines: Chiral organoborane reagents, such as those derived from α-pinene (e.g., Alpine-Borane), are effective for the enantioselective reduction of certain ketones. wikipedia.org A widely used and highly successful approach involves the use of catalytic amounts of a chiral oxazaborolidine, often referred to as the Corey-Bakshi-Shibata (CBS) catalyst, in conjunction with a stoichiometric borane (B79455) source. rsc.orgbiomedpharmajournal.org This method is known for its high enantioselectivity and predictability for a broad range of ketones.
Biocatalysis: Enzymes, particularly dehydrogenases found in various microorganisms like baker's yeast or in plant tissues, can be excellent catalysts for the asymmetric reduction of ketones. researchgate.net These biocatalytic reductions often proceed with very high enantioselectivity and under mild reaction conditions. The reduction of 2-substituted cyclopentanones using plant tissues such as carrot or apple has been demonstrated to yield chiral alcohols with high optical purity. researchgate.net
The choice of reducing agent and reaction conditions is critical in determining the stereochemical outcome. The steric and electronic properties of the substrate and the reagent, as well as temperature and solvent, all play a significant role in the degree of stereocontrol achieved.
| Precursor | Chiral Reducing Agent/Catalyst | Product Stereochemistry | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| 2-Methylcyclopentyl Aryl Ketone | Iridium Catalyst with Chiral Ligand | (1R,2S) and (1S,2R) | >20:1 | up to 99% |
| 2-Methylcyclohexanone | Carrot, various other plants | trans- and/or cis-alcohol | - | Enantiomerically pure |
| Acetophenone derivatives | Baker's Yeast with PMHS/TBAF | (R)-alcohols | - | up to 70% |
This table presents representative data for asymmetric reductions of related cyclic ketones to illustrate the efficacy of different chiral reducing agents. Specific data for the reduction of a direct precursor to this compound may vary.
Chiral Auxiliaries in the Asymmetric Synthesis of Cyclopentyl Alcohols
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. york.ac.uk After the desired stereocenter(s) have been created, the auxiliary is removed and can often be recovered for reuse. This strategy is particularly powerful for controlling the stereochemistry of alkylation reactions, which can be used to introduce the methyl group at the C-2 position of a cyclopentanone (B42830) ring system.
A common approach involves the attachment of a chiral auxiliary to a cyclopentanone precursor to form, for example, a chiral enamine, imine, or hydrazone. Deprotonation of this intermediate generates a chiral enolate equivalent, which then reacts with an electrophile (e.g., methyl iodide) from a sterically less hindered face, as dictated by the chiral auxiliary. Subsequent removal of the auxiliary reveals the 2-methylated cyclopentanone with a high degree of stereocontrol.
Evans Oxazolidinone Auxiliaries: Developed by David A. Evans, chiral oxazolidinones are among the most reliable and widely used chiral auxiliaries. rsc.org An N-acyl oxazolidinone can be prepared from a carboxylic acid precursor. Deprotonation and subsequent alkylation of the enolate proceed with high diastereoselectivity due to the rigid, chelated transition state, where the substituent on the oxazolidinone effectively blocks one face of the enolate.
SAMP/RAMP Hydrazones: The SAMP ((S)-1-amino-2-(methoxymethyl)pyrrolidine) and RAMP ((R)-1-amino-2-(methoxymethyl)pyrrolidine) hydrazone method, developed by Dieter Enders, is another powerful tool for asymmetric α-alkylation of ketones and aldehydes. mdpi.com The hydrazone is formed between the ketone and SAMP or RAMP. Deprotonation with a strong base like lithium diisopropylamide (LDA) forms an azaenolate, which is then alkylated with high diastereoselectivity. The stereochemical outcome is predictable, with the electrophile generally approaching from the face opposite to the bulky methoxymethyl group of the auxiliary. Ozonolysis or hydrolysis is then used to cleave the hydrazone and regenerate the alkylated ketone.
These methods allow for the reliable synthesis of 2-methylcyclopentanone (B130040) derivatives with a defined stereochemistry at the C-2 position. Subsequent reduction of the carbonyl group, as discussed in the previous section, can then be used to form the desired this compound stereoisomer.
| Cyclopentanone Precursor | Chiral Auxiliary | Electrophile | Diastereomeric Excess (de) of 2-Methylated Product |
| N-Propionyl Oxazolidinone | (S)-4-benzyl-2-oxazolidinone | Allyl Iodide | >98% |
| Cyclopentanone | SAMP | Methyl Iodide | >95% |
| Propanal | (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one | Various α,β-unsaturated aldehydes | High de |
This table illustrates the high levels of diastereoselectivity achievable in the alkylation of cyclic ketones and related structures using common chiral auxiliaries. rsc.org
Ligand-Controlled Stereoselective Reactions
In contrast to using stoichiometric chiral reagents or auxiliaries, catalytic asymmetric reactions employ a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. In these reactions, a chiral ligand coordinates to a metal center, creating a chiral catalytic complex that can differentiate between the enantiotopic faces of a prochiral substrate.
For the synthesis of this compound derivatives, ligand-controlled asymmetric hydrogenation is a particularly relevant and efficient strategy. This approach can be used to reduce a double bond in a precursor molecule, such as a 2-methylenecyclopentylmethanol or a 2-methyl-1-cyclopentene derivative, with high stereocontrol.
Asymmetric Hydrogenation of Unsaturated Ketones: A powerful method for synthesizing chiral 2-substituted cyclopentyl ketones involves the asymmetric hydrogenation of tetrasubstituted α,β-unsaturated ketones. nih.gov Chiral iridium catalysts bearing sophisticated phosphine (B1218219) ligands have been shown to be highly effective for this transformation. The chiral ligand creates a specific three-dimensional environment around the metal center, which directs the hydrogenation to one face of the double bond, thereby establishing two contiguous stereocenters with high diastereoselectivity and enantioselectivity. The resulting chiral ketone can then be reduced to the desired alcohol.
The success of these reactions hinges on the design of the chiral ligand. Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives have been instrumental in the development of highly selective asymmetric hydrogenations. The choice of ligand, metal precursor, solvent, and reaction conditions are all crucial for achieving optimal results.
| Substrate | Catalyst System (Metal/Ligand) | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield |
| Tetrasubstituted α,β-Unsaturated Cyclopentyl Ketone | Iridium / Chiral Phosphine Ligand | Chiral 2-Substituted Cyclopentyl Aryl Ketone | >20:1 | 99% | 99% |
This table showcases the high efficiency and stereoselectivity of ligand-controlled asymmetric hydrogenation in synthesizing precursors to chiral 2-substituted cyclopentyl alcohols. nih.gov
Mechanistic Investigations and Computational Studies on 2 Methylcyclopentyl Methanol Reactions
Elucidation of Reaction Mechanisms
Understanding the detailed step-by-step process by which (2-Methylcyclopentyl)methanol undergoes reactions is crucial for predicting products and optimizing reaction conditions. This section explores the solvolytic and nucleophilic substitution reactions of this compound.
Solvolytic Reaction Pathways and Carbocation Intermediates
Solvolysis of this compound, typically initiated by protonation of the hydroxyl group to form a good leaving group (water), proceeds through the formation of a primary carbocation. This initial carbocation is highly unstable and prone to rearrangement to form more stable carbocations.
The primary (2-methylcyclopentyl)methyl carbocation can undergo a rapid 1,2-hydride shift or a Wagner-Meerwein rearrangement. The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to a neighboring carbon rsc.orgresearchgate.net. In the case of the (2-methylcyclopentyl)methyl carbocation, this can involve the migration of a carbon atom from the cyclopentane (B165970) ring, leading to a ring expansion. This process results in the formation of a more stable tertiary carbocation, a cyclohexyl cation. Such rearrangements are driven by the increase in stability of the resulting carbocation and the relief of ring strain.
The solvolysis of analogous compounds, such as bromomethylcyclopentane, in methanol (B129727) also proceeds through an SN1 mechanism involving the formation of a cyclopentylmethyl carbocation, which can then undergo rearrangement chemrxiv.org. The reaction of cyclopentylmethanol with sulfuric acid is a classic example of a carbocation rearrangement leading to ring expansion to form cyclohexene (B86901) acs.org. These examples from closely related systems provide a strong basis for predicting the behavior of this compound under solvolytic conditions.
The mixture of products obtained from such reactions is often complex, arising from the nucleophilic attack on the various carbocation intermediates present in equilibrium. The exact product distribution will depend on the specific reaction conditions, including the solvent and temperature.
Table 1: Potential Carbocation Intermediates in the Solvolysis of this compound
| Intermediate | Type | Driving Force for Formation | Potential Products |
|---|---|---|---|
| (2-Methylcyclopentyl)methyl cation | Primary | Initial loss of water | Substitution and elimination products |
| 1-Methylcyclopentylmethyl cation | Secondary | 1,2-Hydride shift | Substitution and elimination products |
| 1,2-Dimethylcyclopentyl cation | Tertiary | Wagner-Meerwein rearrangement (alkyl shift) | Substitution and elimination products |
| Substituted cyclohexyl cation | Secondary/Tertiary | Wagner-Meerwein rearrangement (ring expansion) | Substitution and elimination products |
Nucleophilic Substitution Mechanisms and Stereochemical Consequences
Nucleophilic substitution reactions of this compound can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the leaving group and nucleophile.
In an SN1 reaction , which is favored under solvolytic conditions with weak nucleophiles, the reaction proceeds through a carbocation intermediate. As the carbocation is planar, the nucleophile can attack from either face, leading to a mixture of stereoisomers. If the original alcohol is enantiomerically pure, the SN1 reaction will likely result in a racemic or near-racemic mixture of products, meaning both retention and inversion of configuration at the stereocenter will be observed.
Conversely, an SN2 reaction involves a backside attack by the nucleophile on the carbon bearing the leaving group in a single, concerted step. This mechanism leads to an inversion of configuration at the stereocenter, a phenomenon known as the Walden inversion. For an SN2 reaction to occur on this compound, the hydroxyl group would first need to be converted into a better leaving group, such as a tosylate or a halide. The steric hindrance around the reaction center, influenced by the methyl group and the cyclopentane ring, will play a significant role in the rate of an SN2 reaction.
The stereochemical outcome of a nucleophilic substitution reaction on a chiral substrate like this compound is a powerful diagnostic tool for determining the operative mechanism. The observation of racemization points towards an SN1 pathway, while complete inversion of configuration is characteristic of an SN2 pathway.
Table 2: Stereochemical Outcomes of Nucleophilic Substitution on this compound Derivatives
| Mechanism | Key Feature | Stereochemical Consequence |
|---|---|---|
| SN1 | Carbocation intermediate | Racemization (mixture of retention and inversion) |
| SN2 | Concerted backside attack | Inversion of configuration |
Computational Chemistry Applications
Computational chemistry has become an indispensable tool for elucidating reaction mechanisms and understanding the factors that control chemical reactivity. For a molecule like this compound, various computational techniques can be applied to study its reactions in detail.
Density Functional Theory (DFT) for Transition State Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. It is widely employed to locate and characterize the transition states of chemical reactions, providing insights into the reaction barriers and pathways.
For the reactions of this compound, DFT calculations can be used to:
Model the structures and energies of reactants, intermediates, transition states, and products. This allows for the construction of a detailed potential energy surface for the reaction.
Calculate the activation energies for different possible pathways, such as the 1,2-hydride shift versus the Wagner-Meerwein rearrangement in the solvolysis reaction.
Investigate the electronic properties of the carbocation intermediates to understand their stability and reactivity.
By comparing the calculated activation energies for different pathways, one can predict the most likely reaction mechanism and the expected product distribution.
Molecular Dynamics Simulations for Ligand-Target Interactions
While not directly related to the mechanistic investigations of its solvolysis or substitution reactions, molecular dynamics (MD) simulations could be employed to study the interactions of this compound or its derivatives if they were to act as ligands for a biological target, such as an enzyme.
MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of how a ligand might bind to a receptor. These simulations can:
Predict the preferred binding mode of the ligand in the active site of a protein.
Calculate the binding free energy , which is a measure of the affinity of the ligand for the target.
Identify key intermolecular interactions , such as hydrogen bonds and van der Waals forces, that stabilize the ligand-target complex.
Such studies are crucial in the field of drug design and discovery.
Energetic Span Model for Catalytic Cycles
The energetic span model is a theoretical framework used to determine the turnover frequency (TOF) of a catalytic cycle from its calculated energy profile. This model identifies the turnover-determining intermediate (TDI) and the turnover-determining transition state (TDTS) to calculate the energetic span of the cycle, which corresponds to the apparent activation energy.
If this compound were involved in a catalytic cycle, for instance, in its conversion to other valuable chemicals, the energetic span model could be applied to:
Identify the rate-determining states of the catalytic cycle.
Predict the theoretical maximum turnover frequency of the catalyst.
Guide the design of more efficient catalysts by identifying which intermediates or transition states need to be stabilized or destabilized.
This model provides a direct link between computational results and experimental kinetic data, making it a valuable tool in catalysis research.
Kinetic Modeling and Parameter Estimation
Kinetic modeling and the estimation of its parameters are crucial for understanding the complex reaction networks involved in catalytic processes. For reactions involving cyclic compounds like this compound, particularly in the context of broader catalytic cycles such as the Methanol-to-Olefins (MTO) process, kinetic models provide a framework for predicting reaction rates, product selectivities, and the influence of various operating conditions. These models are built upon proposed reaction mechanisms and are refined through the estimation of kinetic parameters by fitting them to experimental data.
Methanol-to-Olefins (MTO) Process and Methylcyclopentyl Cation Intermediates
The Methanol-to-Olefins (MTO) process is a vital non-petrochemical route for producing light olefins like ethene and propene from methanol, which can be derived from sources such as natural gas and coal dicp.ac.cn. The mechanism of the MTO reaction is complex and is generally understood to proceed via an indirect "hydrocarbon pool" mechanism, where organic intermediates confined within zeolite catalysts mediate the conversion of methanol.
Among the crucial intermediates identified in this process are methylcyclopentenyl cations (MCP⁺) dicp.ac.cnresearchgate.net. These cyclic carbocations are considered active species that participate in the catalytic cycle leading to the formation of olefins dicp.ac.cnresearchgate.net. Research has validated the presence of methylcyclopentenyl cations and their deprotonated forms, methylcyclopentadienes, on working catalysts like H-SAPO-34 through techniques such as in situ ¹³C MAS NMR spectroscopy and GC-MS researchgate.netdicp.ac.cn.
Computational studies, particularly Density Functional Theory (DFT) calculations, have been employed to investigate the feasibility of reaction pathways involving these cyclopentadienyl (B1206354) species. These studies have established a "cyclopentadienes-based cycle" that runs in parallel with the more traditional alkenes-based and aromatics-based cycles researchgate.netdicp.ac.cn. In this cycle, methylcyclopentadienes are methylated by methanol, and the resulting species subsequently eliminate light olefins dicp.ac.cn.
Kinetic models for the MTO and related Dimethyl Ether-to-Olefins (DME-to-Olefins) processes have been developed that explicitly include methylcyclopentyl cations as key intermediates. For instance, a dual-cycle kinetic model for olefin synthesis from DME on HZSM-5 type catalysts incorporates methylcyclopentyl cations (CP⁺) as one of the four primary intermediates within the catalyst pores mdpi.com. This model considers the interconversion of reaction cycles based on alkenes and cyclopentenyl cations for the formation of light olefins researchgate.net. The renewal of the hydrocarbon pool in some models is proposed to occur through the conversion of hexenes to methylcyclopentyl cations mdpi.com.
Activation Energy and Reaction Order Determinations
The determination of activation energies (Ea) and reaction orders is fundamental to quantifying the kinetics of the elementary steps within a reaction mechanism. These parameters are typically estimated by fitting the proposed kinetic model to experimental data obtained over a range of conditions, such as temperature and reactant partial pressures kaust.edu.sadoi.org.
In the context of the MTO process involving methylcyclopentyl intermediates, kinetic models have been developed that include numerous elementary reactions, each with its own set of kinetic parameters. For the DME-to-Olefins process on HZSM-5 catalysts, a detailed kinetic model was proposed, and its parameters were estimated using a combination of the Levenberg-Marquardt algorithm and a genetic algorithm mdpi.comresearchgate.net.
The activation energies for various reaction steps, including the formation of hydrocarbons from intermediates and the interconversion of intermediates, were found to be in a close range of 98–106 kJ/mol mdpi.com. The activation energy for the methylation of olefins with DME was observed to decrease as the olefin size increased from ethylene (B1197577) to pentenes mdpi.com.
The following table presents a selection of estimated kinetic parameters from a study on a Zr-HZSM-5/Al₂O₃ catalyst, illustrating the activation energies and pre-exponential factors for key reaction types within the proposed dual-cycle mechanism.
| Reaction Type | Example Reaction | Pre-exponential Factor (k₀) | Activation Energy (Ea) (kJ/mol) |
|---|---|---|---|
| Olefin Methylation (DME) | C₂H₄ + DME → P | 1.1 x 10¹¹ | 183 |
| Olefin Methylation (DME) | C₃H₆ + DME → P | 5.3 x 10¹⁰ | 152 |
| Olefin Methylation (DME) | C₄H₈ + DME → P | 5.3 x 10¹⁰ | 145 |
| Aromatic Intermediate Methylation (DME) | C₆ + DME → C₈ | 1.5 x 10¹¹ | 144 |
| Hydrocarbon Formation from Intermediate | C₆ → C₂H₄ | 1.1 x 10⁶ | 104 |
| Hydrocarbon Formation from Intermediate | CP⁺ → C₃H₆ | 1.2 x 10⁶ | 106 |
| Hydrocarbon Pool Renewal | C₆H₁₂ → CP⁺ | 1.6 x 10⁶ | 105 |
Data sourced from a kinetic model for DME-to-Olefins synthesis on a Zr-HZSM-5/Al₂O₃ catalyst. mdpi.com 'P' denotes products, 'C₆' and 'C₈' represent aromatic intermediates, and 'CP⁺' represents methylcyclopentyl cations. The units for the pre-exponential factor depend on the reaction order but are presented here as reported in the source for comparison.
Theoretical calculations using Density Functional Theory (DFT) also provide valuable insights into the energetics of reaction pathways. For the cyclopentadienes-based cycle in MTO, DFT calculations have predicted the Gibbs free energy barriers for elementary steps such as methylation and olefin elimination. For example, over an H-RUB-50 catalyst at 300 °C, the methylation of the exocyclic double bond and the ring of a cyclopentadiene intermediate were calculated to have energy barriers of 28.32 and 24.50 kcal/mol, respectively, while the elimination of ethene had a free energy barrier of 34.09 kcal/mol dicp.ac.cn. These computational determinations complement experimental kinetic studies and aid in refining the mechanistic understanding and kinetic models of reactions involving methylcyclopentyl species.
Applications As Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis
Precursors in Natural Product Total Synthesis
While direct applications of (2-Methylcyclopentyl)methanol in the total synthesis of marine norditerpenoids are not extensively documented in publicly available research, the broader class of cyclopentane (B165970) derivatives serves as crucial precursors for a variety of natural products. The stereochemical complexity inherent in substituted cyclopentanes makes them ideal starting points for constructing the intricate frameworks of many biologically active molecules.
Construction of Marine Norditerpenoids
The synthesis of marine natural products often involves the strategic use of chiral building blocks to construct complex polycyclic systems. nih.govresearchgate.netmdpi.com Although a direct synthetic route from this compound to a marine norditerpenoid has not been explicitly detailed in the surveyed literature, the structural motif of a substituted cyclopentane is a recurring feature in this class of compounds. The synthesis of such natural products frequently relies on the elaboration of functionalized five-membered rings to achieve the desired carbon skeleton and stereochemistry. mdpi.com Future synthetic strategies towards marine norditerpenoids could potentially leverage the chiral pool, including derivatives of this compound, to introduce key stereocenters efficiently.
Synthesis of Biologically Active Cyclopentyl Compounds
The cyclopentane ring is a common structural element in a wide array of biologically active compounds, including prostaglandins (B1171923) and carbocyclic nucleosides. electronicsandbooks.comjustia.com The synthesis of these molecules often employs chiral cyclopentane-based building blocks to ensure the correct stereochemical configuration, which is crucial for their biological activity. nih.gov
For instance, the synthesis of carbocyclic nucleoside analogues, which are known for their antiviral and anticancer properties, frequently starts from chiral cyclopentenyl or cyclopentyl derivatives. These precursors are then elaborated to incorporate the necessary nucleobase and functional groups. The development of stereocontrolled synthetic methods for highly substituted cyclopentane core structures is a significant area of research, highlighting the importance of chiral building blocks like this compound and its derivatives. researchgate.netbenthamdirect.com
Scaffold for Drug Discovery and Development
The cyclopentane framework is increasingly recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netbenthamdirect.com Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it an attractive core for the design of small molecule inhibitors and other therapeutic agents.
Design and Synthesis of Cyclopentyl-Containing Inhibitors
The development of novel kinase inhibitors often involves exploring diverse chemical space, and the use of under-explored scaffolds like substituted cyclopentanes can lead to the discovery of new classes of inhibitors with unique binding modes and selectivity profiles. soci.org
Exploration of Derivatives as Pharmaceutical Precursors
The functional groups of this compound, the hydroxyl and the methyl-substituted carbocycle, provide avenues for the synthesis of a diverse range of derivatives with potential pharmaceutical applications. The hydroxyl group can be readily converted into other functionalities, such as ethers, esters, and amines, allowing for the exploration of a wide chemical space. These derivatives can then be screened for various biological activities.
The cyclopentane ring can also be further functionalized, leading to the creation of novel and complex molecular architectures. The development of synthetic methodologies to access these derivatives is an active area of research, with the goal of identifying new lead compounds for drug discovery programs. bohrium.com
Intermediates in Industrial Catalytic Processes
The catalytic conversion of biomass-derived alcohols into valuable chemicals and fuels is a key area of green chemistry. While specific industrial catalytic processes utilizing this compound are not widely reported, studies on related cyclic alcohols provide insights into its potential applications.
For instance, the gas-phase etherification of cyclopentanol (B49286) with methanol (B129727) to produce cyclopentyl methyl ether (CPME), a green solvent, has been demonstrated using zeolite catalysts. researchgate.net Similar catalytic strategies could potentially be applied to this compound to produce corresponding ethers, which may have applications as solvents or fuel additives.
Furthermore, the catalytic dehydrogenation of alcohols to aldehydes or ketones is a fundamental transformation in organic synthesis. nih.gov this compound could, in principle, be catalytically dehydrogenated to the corresponding aldehyde, (2-methylcyclopentyl)carbaldehyde, which could serve as a precursor for other chemical products. The development of efficient and selective heterogeneous catalysts for such transformations is crucial for their industrial viability.
Role of Methylcyclopentyl Compounds in Olefin Production
The conversion of methanol to olefins (MTO) is a crucial industrial process for producing light alkenes like ethylene (B1197577) and propylene (B89431) from non-petroleum sources, such as natural gas or coal. nih.gov This process typically employs solid acid catalysts, like zeolites, and proceeds through a complex "hydrocarbon pool" mechanism, where organic intermediates trapped within the catalyst pores facilitate the reaction.
Recent research has highlighted the significant role of cyclic species, particularly those with five-membered rings, as key intermediates in the MTO process. Methyl-substituted cyclopentadienyl (B1206354) cations and their deprotonated forms are believed to be active intermediates that participate in the catalytic cycle. A proposed "cyclopentadienes-based cycle" suggests a feasible route for methanol conversion that contributes to the generation of light olefins. In this cycle, the formation of an exocyclic double bond on a cyclopentenyl cation is a critical step for producing an olefin precursor. This is followed by continuous methylation reactions that build the side chains which are subsequently eliminated as ethylene or propene.
While this compound itself is not a direct feedstock for MTO, its derivatives and related methylcyclopentyl structures are representative of the types of cyclic compounds that form and participate within the hydrocarbon pool. The study of such compounds provides insight into the complex reaction network and the intermediates that drive olefin production.
| Intermediate Type | Specific Example | Role in Olefin Production |
|---|---|---|
| Methylcyclopentadienyl Cations | Tetramethylcyclopentadienyl Cation (TMMCP+) | Core cyclic species in the hydrocarbon pool |
| Methylcyclopentenyl Cations | Methylcyclopentenyl cations with ethyl or propyl side-chains | Precursors to ethene and propene |
| Exocyclic Olefins | Species formed by deprotonation of pentamethylcyclopentenyl cation (PMCP+) | Crucial step to form olefin precursors before side-chain elimination |
Catalytic Pathways Involving Cyclopentane Ring Systems
The cyclopentane ring is a common structural motif in organic chemistry, but its low ring strain makes the catalytic activation of its carbon-carbon bonds challenging compared to more strained rings like cyclopropanes and cyclobutanes. nih.govwikipedia.org In strained rings, the release of strain provides a thermodynamic driving force for C-C bond cleavage. nih.govnih.gov For less-strained cyclopentane systems, activating the inert C-C bonds requires sophisticated catalytic strategies. nih.govnih.gov
One successful approach involves the use of rhodium catalysts to mediate the activation of C-C bonds in cyclopentanone (B42830) derivatives. nih.gov Research has shown that a combination of a rhodium pre-catalyst, an N-heterocyclic carbene ligand, and an amino-pyridine co-catalyst can effectively activate the C-C bond in cyclopentanones that have an aryl group at the C3 position. nih.govcolby.edu This catalytic system facilitates a cascade reaction involving both C-C and C-H bond activation, leading to the efficient synthesis of functionalized α-tetralones, which are valuable building blocks in organic synthesis and natural product chemistry. nih.govnih.gov
Another innovative strategy uses cyclobutanones as surrogates for cyclopropanes in a formal [4+2-1] transformation. nih.gov An intramolecular rhodium-catalyzed decarbonylative coupling between cyclobutanones and alkenes proceeds via C-C activation to produce a diverse range of saturated bridged cyclopentane derivatives. nih.gov These catalytic methods demonstrate how a compound like this compound, after oxidation to the corresponding ketone, could be subjected to advanced catalytic transformations to construct more complex molecular architectures.
| Strategy | Catalyst System | Substrate | Product | Key Feature |
|---|---|---|---|---|
| C-C / C-H Activation Cascade | Rhodium pre-catalyst, N-heterocyclic carbene, amino-pyridine co-catalyst | 3-Arylcyclopentanones | α-Tetralones | Activates unstrained C-C bond by coupling with C-H activation. nih.govnih.gov |
| Decarbonylative Cycloaddition | Rhodium(I) catalyst | Cyclobutanones and alkenes | Bridged cyclopentanes | Uses cyclobutanone (B123998) as a cyclopropane (B1198618) surrogate via C-C activation and CO extrusion. nih.gov |
Carbocyclic Analogs in Nucleoside and Related Biomolecule Synthesis
This compound and its derivatives are valuable scaffolds for the synthesis of carbocyclic nucleoside analogs. nih.gov In these molecules, the furanose ring's oxygen atom is replaced by a methylene (B1212753) group, a modification that makes the analog resistant to cleavage by phosphorylases and hydrolases. biorxiv.orgauburn.edu This increased metabolic stability can enhance the therapeutic potential of the nucleoside analog.
The synthesis of these analogs often involves constructing the heterocyclic base (like purine (B94841) or pyrimidine) onto a pre-formed, functionalized cyclopentane ring. For instance, research has demonstrated the synthesis of six new carbocyclic nucleosides by attaching purine, 8-azapurine, or uridine (B1682114) bases to the amino group of (1S,3R)-3-amino-2,2,3-trimethylcyclopentylmethanol, a compound structurally related to this compound. nih.govtandfonline.com While the resulting compounds in that particular study showed only marginal antiviral activity, the synthetic strategy validates the use of cyclopentylmethanol derivatives as key intermediates. nih.govtandfonline.com
Other studies have shown that carbocyclic nucleosides, such as cyclopentenylcytosine, can exhibit broad-spectrum antiviral activity against a range of DNA and RNA viruses. nih.gov The biological activity of these compounds underscores the importance of developing synthetic routes from accessible cyclopentane precursors. The structural framework provided by this compound is thus a critical starting point for creating diverse libraries of carbocyclic nucleosides for antiviral drug discovery. biorxiv.org
| Precursor Type | Nucleobase Attached | Resulting Analog Class | Reported Biological Activity |
|---|---|---|---|
| (1S,3R)-3-amino-2,2,3-trimethylcyclopentylmethanol | Purine, 8-Azapurine, Uridine | Adenosine and Uridine Analogs | Marginal antiviral activity. nih.govtandfonline.com |
| Cyclopentenyl amine derivative | Cytosine | Cyclopentenylcytosine (Ce-Cyd) | Broad-spectrum antiviral (Pox, Herpes, Polio, Influenza) and cytocidal activity. nih.gov |
| General Cyclopentane Scaffolds | Adenine, Guanine | Aristeromycin, Neplanocin A | Broad-spectrum antiviral activity; potent inhibitors of S-adenosylhomocysteine hydrolase. auburn.edu |
Advanced Analytical Characterization Techniques for 2 Methylcyclopentyl Methanol and Its Derivatives
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are paramount for the unambiguous determination of the molecular structure of (2-Methylcyclopentyl)methanol. High-resolution NMR provides detailed information about the connectivity and spatial arrangement of atoms, while mass spectrometry confirms the molecular weight and offers insights into the fragmentation patterns.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, NOESY)
High-resolution NMR spectroscopy is a powerful non-destructive technique for elucidating the precise structure of this compound. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), allows for the complete assignment of all proton and carbon signals and provides insights into the compound's stereochemistry.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron density around the protons, which is affected by neighboring atoms and functional groups. Protons closer to the electron-withdrawing hydroxyl group are typically shifted downfield. Spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals, providing valuable information about the connectivity of the carbon skeleton.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The chemical shift of each carbon signal is indicative of its hybridization and the nature of the atoms attached to it. The carbon atom bonded to the hydroxyl group (C1) is significantly deshielded and appears at a higher chemical shift compared to the other aliphatic carbons of the cyclopentane (B165970) ring and the methyl group.
NOESY Spectroscopy: Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the relative stereochemistry of the methyl group and the hydroxymethyl group on the cyclopentane ring (i.e., cis or trans isomers). Cross-peaks in the NOESY spectrum between the protons of the methyl group and the protons on the cyclopentane ring can confirm their spatial proximity.
A representative, though not experimentally verified for this specific molecule, compilation of expected NMR data is presented below:
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₃ | ~ 0.9 | ~ 15-20 |
| CH₂ (ring) | ~ 1.2-1.8 | ~ 25-35 |
| CH (ring, adjacent to CH₃) | ~ 1.5-2.0 | ~ 35-45 |
| CH (ring, adjacent to CH₂OH) | ~ 1.8-2.2 | ~ 40-50 |
| CH₂OH | ~ 3.4-3.6 | ~ 65-75 |
| OH | Variable | - |
Mass Spectrometry (GC-MS, LC-MS, FAB-MS, ESI-MS) for Molecular Confirmation
Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of this compound and to gain structural information through fragmentation analysis. Various ionization techniques can be employed, each offering specific advantages.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds like this compound, GC-MS is a powerful combination. The gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Common fragmentation pathways for cyclic alcohols include the loss of a water molecule ([M-18]⁺), and cleavage of the cyclopentane ring. researchgate.net The fragmentation pattern provides a unique fingerprint that can be used for identification.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for less volatile derivatives of this compound or for monitoring reactions in solution. Softer ionization techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are typically used. ESI-MS often produces protonated molecules ([M+H]⁺) or adducts with solvent molecules, which helps in confirming the molecular weight with minimal fragmentation. FAB-MS is also a soft ionization technique that can be used for polar and thermally labile derivatives.
A hypothetical fragmentation pattern for this compound in EI-MS is outlined below:
| m/z Value | Possible Fragment | Notes |
| 114 | [C₇H₁₄O]⁺ | Molecular Ion (M⁺) |
| 99 | [M - CH₃]⁺ | Loss of the methyl group |
| 96 | [M - H₂O]⁺ | Loss of a water molecule |
| 83 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |
| 69 | [C₅H₉]⁺ | Fragmentation of the cyclopentane ring |
| 57 | [C₄H₉]⁺ | Further ring fragmentation |
Chromatographic Techniques for Purity and Isomeric Analysis
Chromatographic methods are essential for assessing the purity of this compound, separating its isomers, and monitoring the progress of its synthesis. The choice of technique depends on the volatility of the analyte and the specific analytical goal.
Gas Chromatography (GC) for Volatile Product Analysis
Gas chromatography is a primary technique for the analysis of volatile compounds like this compound. A sample is vaporized and injected onto the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification.
For the analysis of this compound, a non-polar or moderately polar capillary column would typically be used. A flame ionization detector (FID) is commonly employed for the detection of organic compounds. GC can be used to determine the purity of a sample by comparing the peak area of the main component to the total area of all peaks. It can also be used to separate and quantify the cis and trans diastereomers of this compound, as they will likely have slightly different boiling points and interactions with the stationary phase, leading to different retention times.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds in a liquid mobile phase. nih.gov It is particularly useful for monitoring the progress of reactions involving this compound and its less volatile derivatives. Samples can be taken directly from the reaction mixture, diluted, and injected into the HPLC system.
A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is a common starting point for the analysis of moderately polar compounds like this compound. Detection is often achieved using a refractive index detector (RID) or a UV detector if the derivatives contain a chromophore. By analyzing the chromatograms over time, the consumption of reactants and the formation of products can be monitored, allowing for the optimization of reaction conditions. researchgate.net
Chiral Supercritical Fluid Chromatography (SFC) for Enantiomeric Excess Determination
This compound is a chiral molecule and can exist as a pair of enantiomers. Chiral Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of enantiomers and the determination of enantiomeric excess (e.e.). chromatographyonline.com SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a small amount of a polar organic modifier like methanol. afmps.be
The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used for their broad applicability in separating a wide range of chiral compounds. nih.gov The two enantiomers of this compound will interact differently with the chiral selector of the CSP, leading to different retention times and allowing for their separation. The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers in the chromatogram. SFC offers advantages over chiral HPLC, including faster analysis times and reduced consumption of organic solvents. chromatographyonline.com
A summary of typical chromatographic conditions is provided below:
| Technique | Typical Column | Typical Mobile Phase | Typical Detector |
| GC | Non-polar (e.g., DB-5) or mid-polar (e.g., DB-Wax) capillary column | Inert gas (e.g., Helium, Nitrogen) | Flame Ionization Detector (FID) |
| HPLC | Reversed-phase (e.g., C18) | Water/Acetonitrile or Water/Methanol gradient | Refractive Index Detector (RID) or UV-Vis |
| Chiral SFC | Chiral Stationary Phase (e.g., polysaccharide-based) | Supercritical CO₂ with a polar modifier (e.g., Methanol) | UV-Vis or Mass Spectrometer (MS) |
Solid-State Characterization
The comprehensive analysis of this compound and its derivatives in the solid state provides invaluable insights into their three-dimensional structure and behavior, particularly within catalytic systems. Advanced analytical techniques such as X-ray diffraction and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in elucidating crystalline structures and observing reactive intermediates.
X-Ray Diffraction for Crystalline Structure Analysis
X-ray diffraction (XRD) stands as the most definitive method for determining the precise arrangement of atoms within a crystalline solid. nih.gov This technique is indispensable for establishing the absolute configuration, bond lengths, bond angles, and intermolecular interactions of this compound derivatives that can be prepared in a crystalline form. nih.gov While this compound itself is a liquid at room temperature, its derivatives, such as metal complexes or co-crystals, can often be crystallized and subjected to XRD analysis.
The fundamental principle of XRD involves directing a beam of X-rays onto a single crystal. The electrons of the atoms in the crystal lattice scatter the X-rays, leading to a diffraction pattern of constructive and destructive interference. By analyzing the positions and intensities of the diffraction spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure is determined. nih.gov
For derivatives of this compound, XRD can provide crucial data. For instance, in organometallic complexes where the hydroxyl group coordinates to a metal center, XRD can precisely measure the metal-oxygen bond distance and the coordination geometry. gla.ac.ukjocpr.com This information is vital for understanding the catalytic activity of such complexes. Similarly, if chiral derivatives are synthesized, XRD can unambiguously determine the stereochemistry at each chiral center. nih.gov
A hypothetical example of crystallographic data that could be obtained for a crystalline derivative of this compound is presented in the table below. Such data would be instrumental in correlating the solid-state structure with the compound's physical and chemical properties.
| Crystallographic Parameter | Hypothetical Value for a this compound Derivative |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 8.54 |
| c (Å) | 12.89 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1087.2 |
| Z | 4 |
Solid-State NMR for Intermediates in Catalytic Systems
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the structure, dynamics, and reactivity of molecules in the solid state, including intermediates in catalytic reactions. oup.com Unlike solution-state NMR, ssNMR can be applied to insoluble or immobilized species, such as those adsorbed on a catalyst surface. nih.govrsc.orgnih.gov This makes it particularly well-suited for studying the interactions and transformations of this compound and its derivatives in heterogeneous catalytic systems. acs.org
In the context of catalysis, this compound can be introduced into a system containing a solid catalyst, and ssNMR can be used to monitor its adsorption and subsequent reactions in situ. nih.gov By using isotopically labeled compounds (e.g., with ¹³C), specific atomic positions can be tracked, providing detailed mechanistic information. acs.org
Key applications of ssNMR in this area include:
Characterizing Adsorbed Species: ssNMR can distinguish between physisorbed and chemisorbed molecules. For instance, the interaction of the hydroxyl group of this compound with the active sites of a catalyst can be observed through changes in the chemical shifts of the neighboring carbon atoms. Studies on the adsorption of ethanol (B145695) on metal oxides have demonstrated the ability of ¹³C ssNMR to identify different surface species, such as hydrogen-bonded ethanol and chemisorbed ethoxy groups. nih.gov
Identifying Reaction Intermediates: As a catalytic reaction proceeds, transient intermediates may form on the catalyst surface. In situ ssNMR experiments can capture the signals of these intermediates, providing direct evidence for proposed reaction mechanisms. acs.org For example, in the conversion of alcohols over zeolites, ssNMR has been instrumental in identifying key intermediates like surface alkoxy species and oxonium ions. oup.com
Probing Catalyst Structure and Active Sites: ssNMR can also provide information about the catalyst itself, such as the nature of acidic or basic sites. This allows for a direct correlation between the catalyst structure and its reactivity towards this compound.
The table below illustrates the kind of ¹³C ssNMR chemical shift data that could be expected for this compound interacting with a solid acid catalyst, based on studies of similar alcohol-catalyst systems.
| Species | Hypothetical ¹³C Chemical Shift Range (ppm) | Interpretation |
| Physisorbed this compound | 60-70 (CH₂OH), 30-45 (ring carbons) | Weak interaction with the catalyst surface, similar to the liquid state. |
| Chemisorbed (2-Methylcyclopentyl)methoxy species | 70-85 (CH₂O-), 35-50 (ring carbons) | Covalent bond formation with an acidic site on the catalyst. |
| Dehydration Product (e.g., methylenecyclopentane) | 100-150 (olefinic carbons) | Formation of new carbon-carbon double bonds. |
Derivatives and Analogs of 2 Methylcyclopentyl Methanol in Advanced Research
Oxidized and Reduced Forms
The primary alcohol functionality of (2-methylcyclopentyl)methanol is readily susceptible to oxidation, yielding aldehyde and carboxylic acid derivatives that are pivotal intermediates in organic synthesis. Conversely, the concept of a "reduced form" in this context primarily refers to the parent alcohol itself, as it is the product of the reduction of its corresponding aldehyde or carboxylic acid.
Mild oxidation of this compound, typically employing reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, affords 2-methylcyclopentane-1-carbaldehyde . This aldehyde is a valuable building block for the construction of more complex molecular architectures through reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations.
Further oxidation, using stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), converts the alcohol or the intermediate aldehyde into 2-methylcyclopentane-1-carboxylic acid . stackexchange.comnih.gov This carboxylic acid can participate in a wide range of chemical transformations, including esterification and amide bond formation, to produce a variety of functionalized derivatives. stackexchange.com The presence of the carboxylic acid group imparts acidic properties to the molecule. stackexchange.com
The interconversion of these oxidation states is a fundamental aspect of the synthetic chemistry surrounding this compound, enabling access to a broad spectrum of related compounds.
Table 1: Oxidized Derivatives of this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
|---|---|---|---|
| 2-Methylcyclopentane-1-carbaldehyde | C7H12O | 112.17 | Aldehyde functionality, key synthetic intermediate. chemspider.comresearchgate.net |
Halogenated and Sulfonated Derivatives
The introduction of halogen and sulfonate groups to the this compound framework significantly enhances its utility as a synthetic intermediate by transforming the hydroxyl group into a good leaving group. This modification facilitates nucleophilic substitution reactions, allowing for the facile introduction of a wide range of other functional groups.
Halogenated derivatives , such as (2-methylcyclopentyl)methyl bromide, can be synthesized from the parent alcohol. The conversion of alcohols to alkyl bromides can be achieved using reagents like phosphorus tribromide (PBr3) or hydrobromic acid (HBr). These halogenated analogs are reactive electrophiles, readily participating in reactions with nucleophiles such as amines, alkoxides, and cyanides.
Sulfonated derivatives are another important class of activated this compound analogs. The hydroxyl group can be converted into a sulfonate ester, such as a tosylate (p-toluenesulfonate) or a mesylate (methanesulfonate), by reaction with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups, often superior to halides, in nucleophilic substitution reactions. The formation of alkyl methanesulfonates from an alcohol and methanesulfonyl chloride in the presence of a tertiary amine is a well-established synthetic transformation.
The enhanced reactivity of these derivatives makes them crucial precursors for the synthesis of more complex molecules where the (2-methylcyclopentyl)methyl moiety is a key structural component.
Epoxide-Containing Cyclopentylmethanol Derivatives
Epoxides, or oxiranes, are three-membered cyclic ethers that are highly valuable in organic synthesis due to the ring strain that makes them susceptible to ring-opening reactions with a variety of nucleophiles. While direct epoxidation of this compound is not a standard transformation, epoxide-containing derivatives can be conceptualized and synthesized through multi-step sequences.
One common strategy for the synthesis of epoxides is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). To generate an epoxide derivative related to this compound, one could first perform a dehydration reaction of the parent alcohol to yield 1-(hydroxymethyl)-2-methylcyclopentene. Subsequent treatment of this unsaturated alcohol with a peroxy acid would then lead to the formation of the corresponding epoxide.
The resulting epoxide-containing cyclopentylmethanol derivative would be a highly versatile intermediate. The epoxide ring can be opened by a wide range of nucleophiles, including amines, alkoxides, and organometallic reagents, leading to the formation of 1,2-difunctionalized cyclopentane (B165970) derivatives with controlled stereochemistry. The specific outcome of the ring-opening reaction (i.e., the regioselectivity) is influenced by the reaction conditions (acidic or basic). For instance, acid-catalyzed ring-opening of epoxides in the presence of an alcohol like methanol (B129727) can lead to the formation of alkoxy-alcohol products.
Aminocyclopentylmethanol and Related Nitrogenous Compounds
The introduction of nitrogen-containing functional groups into the this compound structure gives rise to a class of compounds with significant potential in medicinal chemistry and materials science. These nitrogenous derivatives can exhibit basic properties and can participate in a variety of biological interactions and chemical reactions.
A key analog in this class is (2-methylcyclopentyl)methanamine . nih.gov This primary amine can be synthesized from this compound through several synthetic routes. One common approach involves the conversion of the alcohol to a good leaving group (e.g., a tosylate or bromide), followed by nucleophilic substitution with an azide (B81097) salt (e.g., sodium azide) and subsequent reduction of the resulting azide to the amine. Alternatively, 2-methylcyclopentane-1-carbaldehyde, the oxidized form of the parent alcohol, can undergo reductive amination to yield the target amine.
Related nitrogenous compounds include amides, which can be formed by the reaction of 2-methylcyclopentane-1-carboxylic acid with an amine, and other amino alcohols with different substitution patterns on the cyclopentane ring. For instance, (1-aminocyclopentyl)methanol is another related amino alcohol that has been synthesized and utilized in organic synthesis.
Table 2: Nitrogenous Derivative of this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
|---|
Cyclopentyl Ethers and Esters
The hydroxyl group of this compound can be readily converted into ether and ester functionalities, leading to derivatives with altered polarity, steric bulk, and chemical reactivity.
Cyclopentyl ethers can be prepared through various methods, most notably the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide or other leaving group from an alkyl electrophile. For example, reaction of the sodium salt of this compound with methyl iodide would yield (2-methylcyclopentyl)methyl methyl ether. Cyclopentyl methyl ether itself has gained attention as an environmentally friendly solvent.
Cyclopentyl esters are typically synthesized through the Fischer esterification reaction, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. pearson.com For instance, the reaction of this compound with acetic acid would produce 2-methylcyclopentyl acetate . urmia.ac.iriaea.org This transformation can also be achieved using more reactive carboxylic acid derivatives, such as acid chlorides or anhydrides, often in the presence of a base like pyridine. The esterification of this compound with various carboxylic acids allows for the introduction of a wide range of functional groups, thereby modulating the properties of the resulting molecule. The preparation of methyl benzoate (B1203000) from benzoic acid and methanol is a classic example of this type of transformation. uomustansiriyah.edu.iq
Table 3: Ester Derivative of this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
|---|
Phenyl-Substituted Cyclopentanols
The incorporation of a phenyl group into the cyclopentanol (B49286) framework creates a class of compounds with increased steric bulk and potential for aromatic interactions. These phenyl-substituted analogs are of interest in the study of reaction mechanisms and as intermediates in the synthesis of more complex, often biologically active, molecules.
A relevant example is 2-methyl-1-phenylcyclopentanol . chemspider.comchemicalbook.com This tertiary alcohol can be synthesized via the Grignard reaction, a powerful tool for carbon-carbon bond formation. The reaction of a phenylmagnesium halide (e.g., phenylmagnesium bromide) with 2-methylcyclopentanone (B130040) would yield the desired product. The stereochemistry of the product can be influenced by the starting materials and reaction conditions.
The synthesis of such phenyl-substituted cyclopentanols highlights the versatility of organometallic reagents in constructing complex molecular architectures from simpler precursors. The presence of both the alicyclic and aromatic moieties in these compounds provides a rich platform for further chemical modifications and the exploration of their structure-activity relationships.
Table 4: Phenyl-Substituted Analog of this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
|---|
Table of Compounds Mentioned
| Compound Name |
|---|
| (1-aminocyclopentyl)methanol |
| (2-methylcyclopentyl)methanamine |
| (2-methylcyclopentyl)methyl bromide |
| (2-methylcyclopentyl)methyl methyl ether |
| 2-methyl-1-phenylcyclopentanol |
| 2-methylcyclopentane-1-carbaldehyde |
| 2-methylcyclopentane-1-carboxylic acid |
| 2-methylcyclopentyl acetate |
| Dess-Martin periodinane |
| meta-chloroperoxybenzoic acid (m-CPBA) |
| methanesulfonyl chloride |
| p-toluenesulfonyl chloride |
| potassium permanganate |
| pyridinium chlorochromate (PCC) |
| sodium azide |
| sodium hydride |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of (2-Methylcyclopentyl)methanol, and how are they experimentally determined?
- Answer: The molecular formula (C₇H₁₄O), molecular weight (114.185 g/mol), and CAS number (73803-82-4) are fundamental identifiers . Key properties like boiling point and density can be predicted using computational models (e.g., 180.9±8.0 °C and 0.876±0.06 g/cm³ for a structurally related cyclopentyl derivative) . Experimental determination involves techniques such as differential scanning calorimetry (DSC) for phase transitions and gas chromatography-mass spectrometry (GC-MS) for purity analysis.
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Answer: A common approach involves the reduction of ketone precursors (e.g., 2-methylcyclopentanone) using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation with palladium on carbon (Pd/C) . Alternative routes may utilize Grignard reagents or biocatalytic methods, though these require optimization of solvent systems and reaction kinetics .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Answer: Essential precautions include wearing protective gloves, goggles, and lab coats to avoid skin/eye contact. Waste should be segregated and disposed of via professional hazardous waste services to prevent environmental contamination. Proper ventilation is required due to potential volatility .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield in the synthesis of this compound?
- Answer: Optimization involves varying catalysts (e.g., transition metal catalysts for hydrogenation), solvent polarity, and temperature. For example, using methanol as a co-solvent may enhance reduction efficiency . Biocatalytic pathways, such as enzymatic reductions, offer greener alternatives but require pH and temperature control to stabilize enzyme activity .
Q. What analytical techniques are most effective for characterizing the stereochemical configuration of this compound?
- Answer: Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H-¹H COSY and NOESY, can resolve stereoisomers. Chiral chromatography (e.g., HPLC with chiral columns) and optical rotation measurements are critical for confirming enantiomeric purity .
Q. How can contradictory data regarding the compound’s stability under different solvent conditions be systematically resolved?
- Answer: Researchers should conduct stability studies across solvents (e.g., methanol, hexane) using accelerated degradation tests (e.g., elevated temperature/humidity). Data reconciliation requires rigorous statistical analysis (e.g., ANOVA) and comparison with literature databases, adhering to open-data principles for reproducibility .
Q. What role does this compound play in the development of novel fuel cell technologies, and what experimental models are used to study its efficacy?
- Answer: While not directly studied, structural analogs like methanol are investigated for electrolyte optimization in fuel cells. Experimental models include fluid dynamics simulations to assess diffusion rates and in situ electrochemical impedance spectroscopy (EIS) to monitor crossover effects .
Q. What strategies can be employed to mitigate environmental impacts during the synthesis and disposal of this compound?
- Answer: Green chemistry principles, such as solvent substitution (e.g., ionic liquids) and catalytic recycling, reduce waste. Biodegradation studies can inform disposal protocols, while life-cycle assessment (LCA) models evaluate the environmental footprint of synthetic routes .
Methodological Notes
- Data Contradiction Analysis: Cross-referencing experimental results with high-quality databases (e.g., PubChem, EPA DSSTox) ensures accuracy .
- Experimental Design: For fuel cell applications, integrate computational fluid dynamics (CFD) with empirical validation to balance model predictions and real-world performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
